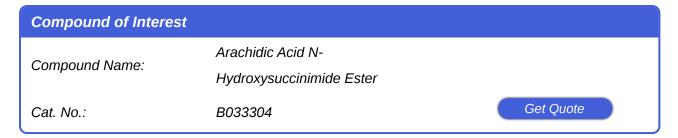


Application Notes and Protocols: Functionalizing Liposomes for Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[1][2][3][4] Their biocompatibility, biodegradability, and ability to protect drugs from degradation make them excellent carriers for therapeutic agents.[1][3][4][5] However, conventional liposomes often exhibit limited targeting specificity, leading to off-target effects.[6] Functionalization of the liposome surface with targeting ligands significantly enhances their therapeutic efficacy by enabling specific delivery to target cells and tissues, improving pharmacokinetic profiles, and reducing systemic toxicity.[1][2][5][7] This document provides a detailed overview of liposome functionalization strategies, experimental protocols, and characterization methods.

Targeting Strategies: Passive vs. Active

Passive Targeting: This strategy relies on the natural biodistribution of liposomes and the pathophysiology of the target tissue.[8][9] In cancer therapy, liposomes with a size range of 60-150 nm tend to accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.[7] [8][10][11] Surface modification with polymers like polyethylene glycol (PEG), known as PEGylation or "stealth" technology, prolongs circulation time by reducing uptake by the mononuclear phagocyte system (MPS), thereby enhancing the EPR effect.[8][12][13][14][15]



Active Targeting: This approach involves conjugating specific ligands to the liposome surface that recognize and bind to receptors overexpressed on target cells.[8][9][16] This enhances cellular uptake and intracellular drug delivery.[17] Common targeting moieties include:

- Antibodies and their fragments (e.g., Fab, scFv): Create immunoliposomes that target specific antigens on cancer cells.[4][7][17][18]
- Peptides (e.g., RGD, cell-penetrating peptides): Target specific receptors or facilitate entry into cells.[4][7][10][17]
- Aptamers: Nucleic acid-based ligands that bind to specific targets with high affinity.[4][17][19]
- Small molecules (e.g., folate, transferrin): Target receptors that are often overexpressed in cancer cells.[4][17]

Quantitative Data Summary

The physicochemical properties of liposomes are critical for their in vivo performance. The following tables summarize typical data for unfunctionalized and functionalized liposomes.

Table 1: Physicochemical Characterization of Liposomes[12][20]

Parameter	Unfunctionalized Liposomes	Functionalized Liposomes (e.g., Antibody-conjugated)
Average Particle Size (nm)	100 ± 20	120 ± 30
Polydispersity Index (PDI)	< 0.15	< 0.25
Zeta Potential (mV)	-25 ± 10	-20 ± 10
Encapsulation Efficiency (%)	80 - 95%	75 - 90%

Note: Values are representative and can vary based on lipid composition, functionalization method, and drug cargo.

Table 2: In Vitro Performance of Functionalized Liposomes



Parameter	Non-Targeted Liposomes	Targeted Liposomes
Cellular Uptake (in target cells)	Baseline	2-10 fold increase
IC50 (Drug Concentration for 50% inhibition)	Varies by drug	1.5-5 fold lower than non- targeted
Drug Release (at 24h, physiological pH)	20 - 40%	20 - 40%

Note: Performance is highly dependent on the cell line, targeting ligand, and receptor density.

Experimental Protocols Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[21][22]

Materials:

- Phospholipids (e.g., DSPC, DPPC, or Egg PC)
- Cholesterol
- Chloroform/Methanol solvent mixture
- Phosphate Buffered Saline (PBS), pH 7.4
- Drug to be encapsulated

Procedure:

- Dissolve lipids and lipophilic drugs in the chloroform/methanol mixture in a round-bottom flask.[21]
- Attach the flask to a rotary evaporator to remove the organic solvent under vacuum, forming a thin lipid film on the flask wall.[22][23][24]



- Dry the film further under high vacuum for at least 2 hours to remove residual solvent.[12]
 [23]
- Hydrate the lipid film with a PBS solution (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid transition temperature. This forms MLVs. [12][21][23]
- To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[12][23]

Protocol 2: PEGylation of Liposomes (Post-Insertion Method)

This method involves inserting PEG-lipid conjugates into pre-formed liposomes.[25]

Materials:

- Pre-formed liposomes
- DSPE-PEG(2000)
- PBS, pH 7.4

Procedure:

- Prepare a solution of DSPE-PEG(2000) in PBS.
- Incubate the pre-formed liposomes with the DSPE-PEG(2000) solution at a temperature slightly above the phase transition temperature of the liposome lipids for 1-2 hours with gentle mixing.
- Remove unincorporated DSPE-PEG by dialysis or size-exclusion chromatography.

Protocol 3: Antibody Conjugation to Liposomes (Thiol-Maleimide Chemistry)

This is a widely used method for covalently attaching antibodies to the liposome surface.[17] [26]



Materials:

- Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
- Antibody (e.g., IgG)
- Reducing agent (e.g., DTT)
- Purification columns (e.g., size-exclusion chromatography)

Procedure:

- Prepare Maleimide-Functionalized Liposomes: Prepare liposomes as in Protocol 1, including
 1-5 mol% of DSPE-PEG-Maleimide in the initial lipid mixture.[12]
- Reduce Antibody: Gently reduce the antibody's hinge-region disulfide bonds to expose sulfhydryl (-SH) groups using a mild reducing agent like DTT.
- Purify Reduced Antibody: Immediately remove the reducing agent using a desalting column to prevent re-oxidation.
- Conjugation: Mix the maleimide-liposomes with the reduced antibody in a buffer at pH 6.5-7.5. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[12]
 The maleimide group on the liposome reacts with the sulfhydryl group on the antibody to form a stable thioether bond.[12]
- Purification: Separate the antibody-conjugated liposomes from unreacted antibody using size-exclusion chromatography.

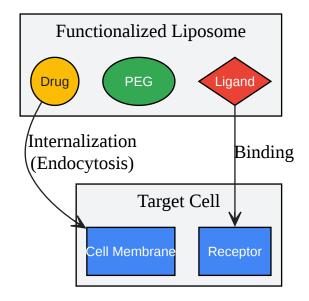
Visualizations



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Caption: Experimental workflow for preparing and testing functionalized liposomes.

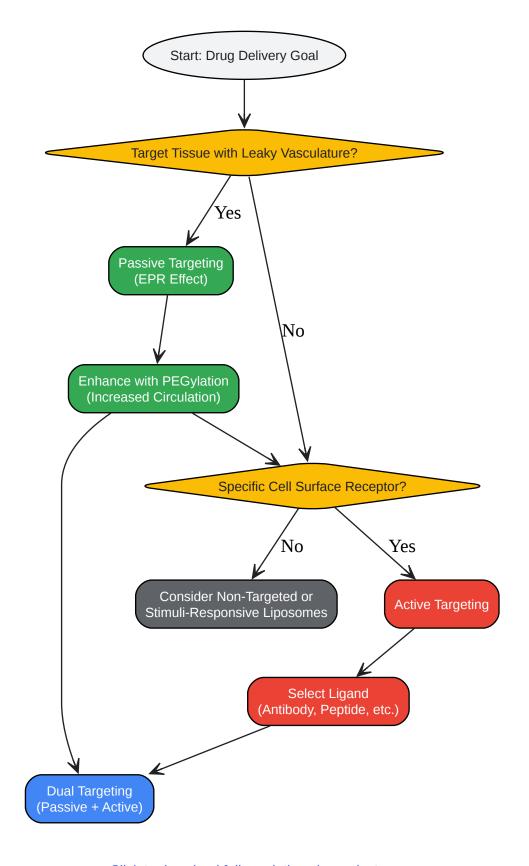




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Caption: Active targeting of a cancer cell by a functionalized liposome.





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